molecular formula C12H15NO B2780622 1-Benzyl-5-methylpyrrolidin-2-one CAS No. 91640-09-4

1-Benzyl-5-methylpyrrolidin-2-one

Cat. No. B2780622
CAS RN: 91640-09-4
M. Wt: 189.258
InChI Key: DGLZRVVVADDTMJ-UHFFFAOYSA-N
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Description

1-Benzyl-5-methylpyrrolidin-2-one is a chemical compound with the molecular formula C12H15NO . It is a derivative of pyrrolidin-2-one, which is a five-membered lactam (a cyclic amide) with a nitrogen atom and four carbon atoms .


Synthesis Analysis

The synthesis of 1-Benzyl-5-methylpyrrolidin-2-one and its derivatives often involves the use of donor–acceptor cyclopropanes and primary amines . This method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .


Molecular Structure Analysis

The molecular structure of 1-Benzyl-5-methylpyrrolidin-2-one can be analyzed using various techniques such as X-ray crystallography, which is a powerful technique to determine the three-dimensional molecular structure of small molecule compounds at atomic resolution .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Benzyl-5-methylpyrrolidin-2-one include a boiling point of 155-160 °C (under a pressure of 13 Torr), a density of 1.084±0.06 g/cm3 (predicted), and an acidity coefficient (pKa) of -0.38±0.40 (predicted) .

Scientific Research Applications

Organic Synthesis

MPHT plays a crucial role in organic synthesis. It serves as a modern reagent with broad applicability. Some notable uses include:

Neuroleptic Activity

Substituted ®-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides derived from 1-Benzyl-5-methylpyrrolidin-2-one exhibit stereoselective dopamine D-2 receptor blockade. These compounds have potential neuroleptic activity .

Pyrrolone Derivatives with Herbicidal Activity

Researchers have synthesized derivatives of 1-Benzyl-5-methylpyrrolidin-2-one with excellent herbicidal activity. These compounds inhibit protoporphyrinogen oxidase (PPO) and show promise as herbicides .

Chemical Reagent and Catalyst

MPHT acts as a bifunctional catalyst in oxidative bromination reactions of aromatic compounds. Its controlled release of bromine enhances safety and selectivity in various transformations .

Biologically Relevant Sulfoxide Synthesis

Organic ammonium tribromides, including MPHT, are used in the oxidation of sulfides to sulfoxides. Their low bromine concentration minimizes over-oxidation and unwanted side reactions, making them valuable in synthesizing biologically relevant sulfoxides .

Chemical Research and Characterization

1-Benzyl-5-methylpyrrolidin-2-one is studied extensively, and its properties are characterized using techniques like NMR, HPLC, and LC-MS .

properties

IUPAC Name

1-benzyl-5-methylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-10-7-8-12(14)13(10)9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGLZRVVVADDTMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)N1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-5-methylpyrrolidin-2-one

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